molecular formula C8H11N B3422996 3-Ethyl-2-methylpyridine CAS No. 27987-10-6

3-Ethyl-2-methylpyridine

Cat. No.: B3422996
CAS No.: 27987-10-6
M. Wt: 121.18 g/mol
InChI Key: ZZKDGABMFBCSRP-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpyridine is an organic compound with the molecular formula C8H11N It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds Pyridines are characterized by a six-membered ring structure containing one nitrogen atom this compound is a derivative of pyridine, where the ethyl and methyl groups are substituted at the third and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylpyridine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Methylpyridine

    Reagents: Ethyl halide (e.g., ethyl bromide), base (e.g., sodium hydroxide)

    Conditions: Reflux in an appropriate solvent (e.g., ethanol)

The reaction mechanism involves the nucleophilic substitution of the ethyl halide by the nitrogen atom of the pyridine ring, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .

Chemical Reactions Analysis

3-Ethyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of pyridine carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products:

    Oxidation: Pyridine carboxylic acids

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

3-Ethyl-2-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Derivatives of this compound have potential applications in drug discovery and development. They can serve as scaffolds for designing new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, polymers, and fine chemicals.

Comparison with Similar Compounds

3-Ethyl-2-methylpyridine can be compared with other similar compounds, such as:

    2-Ethyl-3-methylpyridine: This isomer has the ethyl and methyl groups substituted at the second and third positions, respectively. The positional isomerism results in different chemical and physical properties.

    2-Methylpyridine:

    3-Methylpyridine: This compound has only a methyl group substituted at the third position, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of ethyl and methyl groups at the third and second positions, respectively, makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

3-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDGABMFBCSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074841
Record name 3-Ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14159-59-2, 27987-10-6
Record name 3-Ethyl-2-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, ethylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PICOLINE, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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